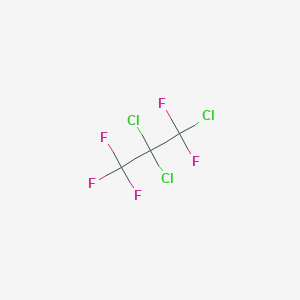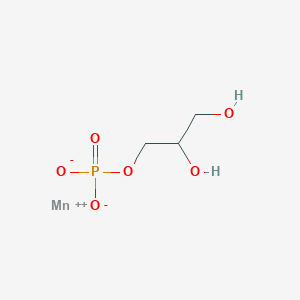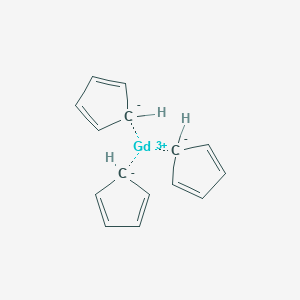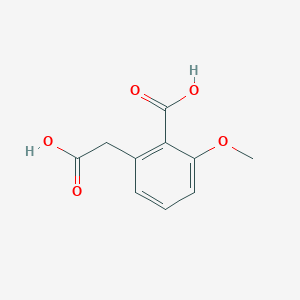![molecular formula C9H7ClO B072528 Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride CAS No. 1473-47-8](/img/structure/B72528.png)
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride
概要
説明
Synthesis Analysis
The synthesis of bicyclic compounds like Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride often involves catalytic annulations and cycloalkenylation processes. For instance, catalytic annulations of Nazarov reagent and vinyl 1,2-diketones under Brønsted base catalysis have been reported for the stereodivergent synthesis of related bicyclo[3.2.1]octenes, showcasing the diversity of methods available for constructing bicyclic skeletons (Liu et al., 2020). Additionally, palladium-catalyzed cycloalkenylation has facilitated the synthesis of bicyclo[4.3.0]nonanes and related structures, highlighting the role of transition metal catalysis in synthesizing complex bicyclic compounds (Toyota et al., 2002).
Molecular Structure Analysis
The molecular structure of bicyclic compounds is critically important in determining their chemical reactivity and physical properties. For example, the preparation of C2-symmetric bicyclo[2.2.2]octa-2,5-diene ligands has showcased the significance of structural features in achieving high enantioselectivity in catalytic reactions (Otomaru et al., 2005). The detailed molecular structure analysis aids in understanding the electronic and steric effects that influence the compound's reactivity and stability.
Chemical Reactions and Properties
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride participates in a variety of chemical reactions due to its unique structure. For instance, Diels-Alder reactions have been utilized for the synthesis of related bicyclo[2.2.2]octenones and octadienones, demonstrating the compound's versatility in forming new chemical bonds and structures (Lin et al., 2004). The compound's reactivity is further highlighted by its participation in cycloaddition reactions, enabling the synthesis of complex molecular architectures.
科学的研究の応用
Fundamental Organic Reactions
One of the primary areas of application for Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride is in studying fundamental organic reactions. For instance, this compound has been utilized in the exploration of the Cope rearrangement, a thermal rearrangement that involves a [3,3]-sigmatropic shift. It serves as a precursor or intermediate in reactions that investigate the mechanistic pathways and thermodynamics of complex organic transformations Doering & Roth, 1963.
Material Science and Polymer Chemistry
In the realm of polymer chemistry, Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride has contributed to the development of new materials. A study demonstrated its use in forming gradient copolymers through ring-opening metathesis polymerization, highlighting its role in designing polymers with tailored surface properties and thermal stability. This application showcases the compound's versatility in creating advanced materials with potential uses in various industrial and technological sectors Boadi & Sampson, 2021.
作用機序
Mode of Action
The exact mode of action of Bicyclo[42It’s known that the compound is involved in a reaction sequence involving head-to-tail homocoupling of terminal alkynes and zipper annulation of the resulting gem-enyne . The rhodium catalyst employed is notable for the incorporation of a flexible NHC-based pincer ligand, which is suggested to interconvert between mer- and fac-coordination modes to fulfill the orthogonal mechanistic demands of the two transformations .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride is currently unavailable . These properties are crucial in determining the bioavailability of the compound. Further pharmacokinetic studies are required to understand these properties.
特性
IUPAC Name |
bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9(11)8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRRANOWXWHKJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C21)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629203 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride | |
CAS RN |
1473-47-8 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(Difluoromethyl)thio]benzene](/img/structure/B72450.png)








